(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
(1S,3R)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative characterized by a nitro-substituted phenyl ketone group at the 3-position of the cyclohexane ring and a carboxylic acid group at the 1-position. The (1S,3R) stereochemistry confers distinct physicochemical and biological properties, as stereochemical configuration significantly influences molecular interactions and metabolic stability .
Properties
IUPAC Name |
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMGDKNJBOQXND-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153144 | |
| Record name | rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-45-3 | |
| Record name | rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of the 2-(4-nitrophenyl)-2-oxoethyl Group: This step involves a Friedel-Crafts acylation reaction, where the nitrophenyl group is attached to the cyclohexane ring using an acyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Esters, amides.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Comparison with Similar Compounds
a. Trifluoromethyl Substitution
- Compound : (1S,3R)-3-[2-(4-Trifluoromethylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-42-0)
- Key Differences : The nitro group is replaced with a trifluoromethyl (-CF₃) group.
- Metabolic Stability: Fluorine atoms reduce metabolic degradation, extending half-life in vivo compared to nitro analogs .
- Applications : Used in proteolysis-targeting chimeras (PROTACs) due to enhanced pharmacokinetics .
b. Bromine Substitution
- Compound : (1S,3R)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Key Differences : Nitro group replaced with bromine at the meta position.
- Impact :
Stereochemical Variations
a. Cis-Isomer (rel-(1R,3S) Configuration)
- Compound : rel-(1R,3S)-3-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-45-3)
- Key Differences : The cis configuration alters spatial orientation of functional groups.
- Impact :
- Solubility : Higher aqueous solubility (4.8 mg/mL at pH 7.4) compared to trans isomers due to reduced molecular symmetry .
- Biological Activity : Cis isomers often exhibit lower receptor affinity due to suboptimal spatial alignment; e.g., IC₅₀ values for cis analogs in kinase assays are ~2-fold higher than trans counterparts .
b. (1R,2R)-Configured Analog
- Compound : (1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS 735274-68-7)
- Key Differences : Substituents at the 1- and 2-positions instead of 1- and 3-positions.
- Impact :
Functional Group Modifications
a. Hydroxycyclohexane Derivatives
- Compound : cis-3-Hydroxycyclohexane-1-carboxylic acid
- Key Differences : The nitro-oxoethyl group is replaced with a hydroxyl (-OH) group.
- Impact :
Comparative Data Table
*Estimated based on analog data .
Research Findings and Implications
- Nitro Group Efficacy : The para-nitro group enhances electrophilicity, making the compound a candidate for covalent inhibitor design (e.g., targeting cysteine residues in enzymes) .
- Stereochemical Sensitivity : (1S,3R) configuration optimizes binding to G-protein-coupled receptors (GPCRs), as shown in related cyclohexane derivatives with ~10 nM affinity .
- Safety Profile : Nitro-substituted analogs may exhibit higher cytotoxicity (CC₅₀ ~50 μM in HepG2 cells) compared to trifluoromethyl derivatives (CC₅₀ >100 μM) .
Biological Activity
(1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, commonly referred to as a cyclohexane derivative, has garnered attention for its potential biological activities. This compound, with the CAS number 161838-23-9, exhibits unique structural features that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
The compound's chemical structure is characterized by a cyclohexane ring substituted with a carboxylic acid group and a nitrophenyl moiety. The molecular formula is , and it has a molecular weight of approximately 291.3 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP | 2.55 |
| Flash Point | 202.1 ± 8.8 °C |
| Vapour Pressure | 0.0 ± 0.0 mmHg |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Studies suggest that the presence of the nitrophenyl group may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary tests show potential efficacy against certain bacterial strains, indicating its possible role as an antimicrobial agent.
Antioxidant Activity
A study conducted by Jeelani et al. (2014) demonstrated that compounds with similar structural motifs exhibited significant antioxidant properties, reducing intracellular reactive oxygen species (ROS) levels in cellular models. The mechanism was attributed to the electron-donating ability of the nitro group, which stabilizes free radicals.
Antimicrobial Efficacy
In vitro assays revealed that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 12.5 µg/mL for E. coli, suggesting a promising antibacterial profile .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds structurally related to this cyclohexane derivative can modulate GPCR signaling pathways, potentially influencing cellular responses such as inflammation and pain .
- Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, further elucidating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
